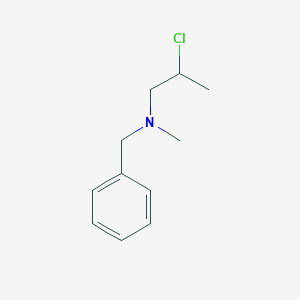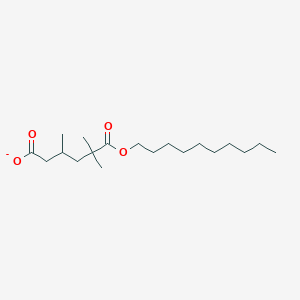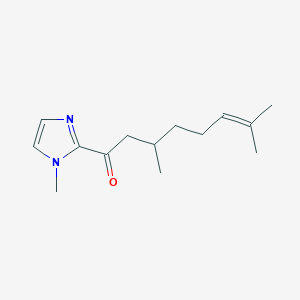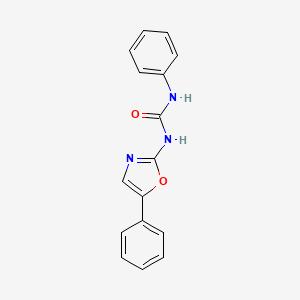![molecular formula C18H36O7Si2 B14359299 Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate CAS No. 90161-35-6](/img/structure/B14359299.png)
Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate is a complex organosilicon compound that contains a three-membered oxirane ring and ester functionalities. This compound is notable for its unique structure, which includes both silicon and oxygen atoms, making it a versatile molecule in various chemical applications .
Métodos De Preparación
The synthesis of Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate involves multiple steps. One common method includes the reaction of 3-(ethoxy(dimethyl)silyl)propyl alcohol with oxirane-2,3-dicarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of biomaterials.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable complexes with various drugs.
Industry: It is used in coatings and adhesives to improve the durability and performance of materials.
Mecanismo De Acción
The mechanism of action of Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate involves its ability to form stable bonds with other molecules through its silicon and oxygen atoms. This interaction can lead to the formation of strong, durable materials. The oxirane ring can undergo ring-opening reactions, which are crucial for its reactivity and functionality in various applications .
Comparación Con Compuestos Similares
Similar compounds to Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate include:
Bis[3-(trimethoxysilyl)propyl]amine: Used as a coupling agent in hybrid materials.
Dimethyl oxirane-2,3-dicarboxylate: Contains an oxirane ring and ester functionalities, similar to the target compound.
What sets this compound apart is its unique combination of silicon and oxygen atoms, which provides enhanced reactivity and versatility in various applications.
Propiedades
Número CAS |
90161-35-6 |
|---|---|
Fórmula molecular |
C18H36O7Si2 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
bis[3-[ethoxy(dimethyl)silyl]propyl] oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C18H36O7Si2/c1-7-23-26(3,4)13-9-11-21-17(19)15-16(25-15)18(20)22-12-10-14-27(5,6)24-8-2/h15-16H,7-14H2,1-6H3 |
Clave InChI |
HJEUUCYVIRGQGT-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)CCCOC(=O)C1C(O1)C(=O)OCCC[Si](C)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



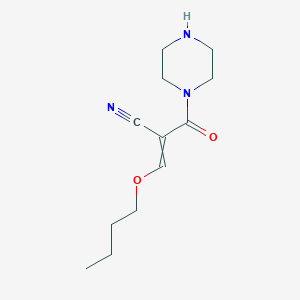
![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
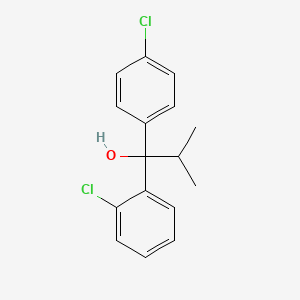
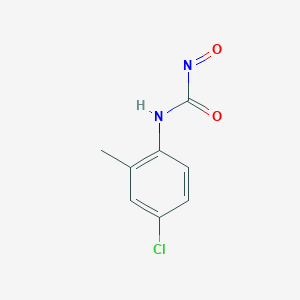
![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)

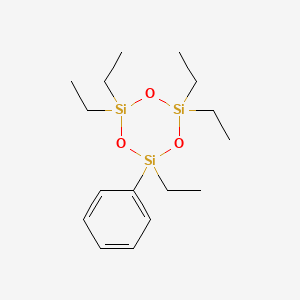
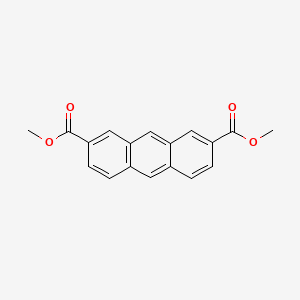
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
